2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-5(10)7-12-4-3(8(14)15)1-2-11-6(4)13-7/h1-2,5H,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZFUEBNMODBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)NC(=N2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566750-42-2 | |
| Record name | 2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the difluoromethyl group. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring, followed by selective fluorination to introduce the difluoromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The C7 carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:
The electron-deficient aromatic system directs electrophiles to specific positions. Bromination with NBS in CCl₄ occurs regioselectively at C5 (72% yield), while nitration with HNO₃/H₂SO₄ targets C4 (58% yield).
Difluoromethyl Group Reactivity
The CF₂H group exhibits unique radical-mediated behavior observed in copper-catalyzed systems:
Mechanistic Pathway for Radical Alkylation
-
Single-electron transfer from Cu(I) to BrCF₂R generates - CF₂R radical
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Radical addition to activated alkenes (k = 1.8×10⁶ M⁻¹s⁻¹)
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Intramolecular cyclization forms fused bicyclic systems
-
Aromatic stabilization drives rearomatization
This enables synthesis of complex polycycles under mild conditions (CuI, DMF, 60°C) with 65-82% yields .
Decarboxylation Pathways
Thermal decarboxylation occurs at 220-240°C, producing CO₂ and 2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine. Catalytic decarboxylation with Pd/C (5 mol%) in DMSO at 150°C achieves 94% conversion in <2h.
Metal Complexation
The nitrogen-rich structure chelates transition metals:
| Metal Ion | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | N3,N7-bidentate | 8.2 ± 0.3 |
| Fe³⁺ | N3,O7-bidentate | 6.9 ± 0.2 |
| Pt²⁺ | N3,N5,N7-tridentate | 10.1 ± 0.4 |
Platinum complexes show enhanced cytotoxicity (IC₅₀ = 1.8 μM vs. 45 μM for free ligand in HCC1937 cells) .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces two competing pathways:
-
Path A : C-F bond homolysis → - CFH-imidazole radical (Φ = 0.32)
-
Path B : Ring-opening via N1-C2 cleavage → aziridine intermediate (Φ = 0.18)
Quantum mechanical calculations (DFT/B3LYP) confirm Path A is favored by 9.3 kcal/mol .
These reactions enable precise structural modifications for pharmaceutical development, particularly in antitubercular and anticancer applications. The compound's dual reactivity centers allow orthogonal functionalization strategies critical for structure-activity relationship studies .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to 2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies employed the well diffusion method to assess antibacterial efficacy, revealing that certain derivatives showed significant inhibition zones, indicating strong antimicrobial activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 16 |
| 6e | Pseudomonas aeruginosa | 19 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies conducted by the National Cancer Institute indicated that related compounds demonstrated significant growth inhibition against a panel of cancer cell lines. The mean GI50 values were reported, highlighting the potential for developing new cancer therapies based on this chemical structure .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | GI50 (μM) |
|---|---|---|
| 9c | A549 (Lung Cancer) | 15.72 |
| 6d | MCF-7 (Breast Cancer) | 12.53 |
Synthesis of Functional Materials
The unique structural features of this compound allow it to be utilized in synthesizing functional materials with specific electronic properties. Research has shown that incorporating this compound into polymer matrices can enhance conductivity and stability, making it suitable for applications in organic electronics and sensors .
Case Study: Conductive Polymers
A recent study focused on embedding imidazo[4,5-b]pyridine derivatives into conductive polymer films. The results indicated improved charge transport properties compared to conventional materials, suggesting potential applications in flexible electronics .
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[4,5-b]pyridine Core
The following table highlights key structural analogs with modifications to substituents, focusing on synthetic routes and molecular properties:
Key Observations :
- Carboxamide Derivatives (e.g., ): Substitution of the carboxylic acid with carboxamide groups improves solubility and enables interactions with target proteins via hydrogen bonding.
- Alkyl Substituents (e.g., ): Cyclopropylmethyl at C-2 may improve metabolic stability due to reduced susceptibility to oxidative degradation.
Heterocyclic Core Modifications
Compounds with alternative heterocyclic systems exhibit distinct electronic and steric profiles:
Key Observations :
- Thiazolo[4,5-b]pyridine (): Replacement of the imidazole ring with thiazole introduces sulfur, altering electronic properties and binding affinity.
- Positional Isomerism (): The imidazo[4,5-c]pyridine isomer (vs. [4,5-b]) shifts the nitrogen positions, affecting hydrogen-bonding patterns and target selectivity.
Halogenated and Sulfur-Containing Derivatives
Halogen and sulfur substitutions influence reactivity and pharmacokinetics:
Key Observations :
- Halogenated Aromatics (): Bromine’s larger atomic radius compared to chlorine or fluorine may improve hydrophobic interactions but reduce metabolic stability.
Biological Activity
2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The chemical structure of this compound includes an imidazole ring fused to a pyridine ring, with a difluoromethyl group and a carboxylic acid functional group.
| Property | Value |
|---|---|
| Molecular Formula | C8H6F2N2O2 |
| Molecular Weight | 202.14 g/mol |
| IUPAC Name | This compound |
| SMILES | CN1C=NC2=C(N=C(N1)C(=O)O)C(=C2)C(F)(F)F |
Biological Activity Overview
Research has shown that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound demonstrates significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Preliminary data suggest it may act as a COX inhibitor with potential applications in treating inflammatory diseases .
- Anticancer Activity : In vitro studies have revealed that this compound can inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer agent. For instance, it has shown activity against HeLa and HepG2 cells with IC50 values suggesting moderate potency .
The mechanisms underlying the biological activity of this compound are still under investigation. However, several pathways have been proposed:
- Inhibition of Kinases : The compound may interfere with kinase signaling pathways involved in cell proliferation and inflammation. For example, it has been suggested that it affects the p38 MAPK pathway, which plays a crucial role in inflammatory responses .
- Apoptosis Induction : Evidence suggests that the compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Structure-Activity Relationships (SAR)
The SAR studies on derivatives of imidazo[4,5-b]pyridine compounds indicate that modifications to the difluoromethyl group and the carboxylic acid moiety can significantly influence biological activity. Compounds with electron-withdrawing groups tend to exhibit enhanced potency against specific targets .
Case Studies
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various imidazopyridine derivatives found that this compound exhibited notable activity against Pseudomonas aeruginosa with an MIC value comparable to standard antibiotics .
- Anti-inflammatory Evaluation : In vivo studies demonstrated that this compound significantly reduced carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent .
- Cancer Cell Proliferation Assay : In vitro assays showed that treatment with this compound led to a reduction in cell viability in various cancer cell lines, suggesting its potential application in cancer therapy .
Q & A
Q. What computational methods are recommended for analyzing the electronic and geometric properties of 2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid?
Density Functional Theory (DFT) with hybrid functionals, such as B3LYP, is widely used to model this compound. Basis sets like 6-31G(d) or def2-TZVP are suitable for optimizing geometry and calculating vibrational frequencies. Studies using DFT have elucidated the electron-deficient nature of the imidazo[4,5-b]pyridine core, with the difluoromethyl group inducing steric and electronic effects on adjacent substituents . Validation against experimental crystallographic data (where available) is critical for ensuring accuracy .
Q. What synthetic routes are commonly employed to prepare this compound?
A two-step approach is typical:
- Step 1 : Condensation of 2,3-diaminopyridine derivatives with difluoroacetic acid or its anhydride under acidic conditions to form the imidazo[4,5-b]pyridine core.
- Step 2 : Carboxylic acid functionalization via hydrolysis of ester precursors (e.g., methyl esters) using aqueous NaOH or H₂SO₄ . Key intermediates are purified via recrystallization or preparative HPLC .
Q. How is the compound characterized post-synthesis?
- NMR : H/C NMR confirms regioselectivity (e.g., absence of N1 vs. N3 alkylation by monitoring difluoromethyl proton splitting).
- HPLC-MS : Verifies purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 228.1).
- FT-IR : Identifies carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C-F vibrations (~1100-1200 cm⁻¹) .
Q. What in vitro assays are used for preliminary biological screening?
The compound is tested for kinase inhibition (e.g., c-KIT, EGFR) using fluorescence-based ATP competition assays. IC₅₀ values are determined via dose-response curves. Solubility in DMSO or PBS is optimized for cell-based assays, with hydrochloride salts often improving bioavailability .
Q. How does the difluoromethyl group influence solubility and reactivity?
The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs. However, it reduces aqueous solubility, necessitating salt formation (e.g., HCl salts) or co-solvents (e.g., PEG-400) for in vitro studies .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Competing N1/N3 alkylation can occur due to the ambident nucleophilicity of the imidazo[4,5-b]pyridine core. Strategies include:
Q. What structural modifications improve target binding affinity in kinase inhibitors?
Structure-Activity Relationship (SAR) studies reveal:
- Carboxylic acid position : The 7-carboxyl group is critical for hydrogen bonding with kinase hinge regions. Esterification or amidation reduces potency.
- Difluoromethyl vs. trifluoromethyl : Difluoromethyl balances hydrophobicity and steric bulk, improving selectivity over off-target kinases . Co-crystallization with target proteins (e.g., c-KIT) validates binding modes .
Q. How do computational and experimental data discrepancies in electronic properties arise?
Discrepancies in HOMO-LUMO gaps or dipole moments often stem from solvent effects (implicit vs. explicit solvation models in DFT) or crystal packing forces unaccounted for in gas-phase calculations. Hybrid QM/MM simulations or periodic boundary condition DFT can reconcile these differences .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?
- Metabolic stability : Liver microsome assays identify rapid Phase I/II metabolism of the carboxylic acid group. Prodrug strategies (e.g., ethyl esters) enhance in vivo half-life.
- Plasma protein binding : SPR or equilibrium dialysis quantifies unbound fractions to adjust dosing regimens .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : HATU or EDC/HOBt coupling agents improve amidation efficiency (85–90% yield) compared to DCC .
- Flow chemistry : Continuous-flow systems reduce side reactions (e.g., dimerization) during imidazo[4,5-b]pyridine core formation .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
